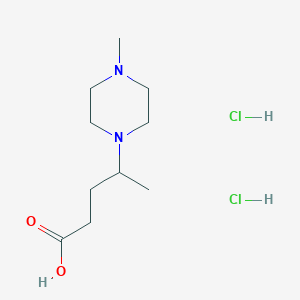
Dimethyl 3-isothiocyanatohexanedioate
Übersicht
Beschreibung
Dimethyl 3-isothiocyanatohexanedioate (D3IHD) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 225.35 g/mol. D3IHD is commonly used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-isothiocyanatohexanedioate has been used in a variety of scientific research applications. It has been used to synthesize other compounds and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, it has been studied for its potential use as an insecticide, as well as its potential to act as a catalyst in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate is not yet fully understood. However, it is known to act as a nucleophile, meaning it can react with other molecules to form new compounds. Additionally, it is believed to act as a hydrogen bond donor and acceptor. It is also known to form a complex with metals, such as copper and nickel, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
Dimethyl 3-isothiocyanatohexanedioate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases. Additionally, it has been shown to have antimicrobial activity and may be useful in the treatment of certain infections. Furthermore, it has been studied for its potential to act as an insecticide.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments is its water solubility, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized easily. However, there are some limitations to using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can interfere with the results of the experiment. Furthermore, it is not very stable and can decompose over time.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl 3-isothiocyanatohexanedioate. One direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an insecticide. Furthermore, further research could be done to explore its potential to catalyze reactions. Finally, further research could be done to explore its potential use in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
dimethyl 3-isothiocyanatohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNXUUWLOLTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



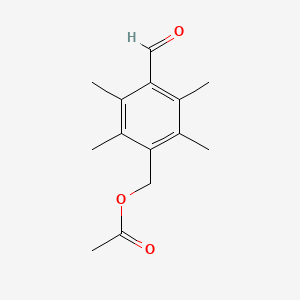
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)

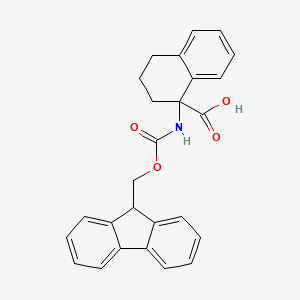

![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
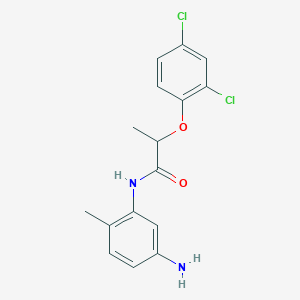
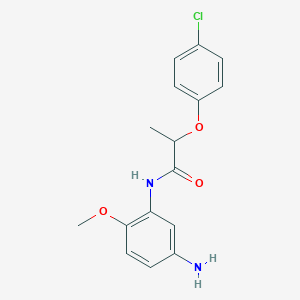
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)
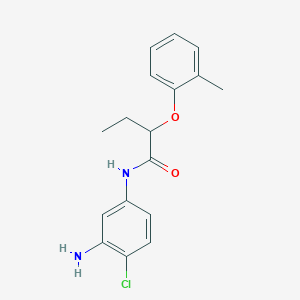
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)
